Cas no 4549-02-4 (Cyclo(L-prolinyl-L-tyrosine))

Cyclo(L-prolinyl-L-tyrosine) Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-[(4-hydroxyphenyl)methyl]-, (3S,8aS)-
- Cyclo(-Pro-Tyr)
- (3S,8AR)-3-(4-HYDROXYBENZYL)HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE
- (3s,8as)-3-(4-hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 1w1y
- cycl(L-pro-L-tyr)
- cyclo(D-Pro-D-Tyr)
- cyclo(L-prolinyl-L-tyrosine)
- Cyclo(L-pro-L-tyr)
- CYCLO-(L-TYROSINE-L-PROLINE) INHIBITOR
- Cyclo-(Pro-Tyr)
- cyclo-L-Tyr-L-Pro
- Maculosin
- TYP
- Cyclo(L-prolinyl-L-tyrosine)
-
- MDL: MFCD03093467
- Inchi: InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1
- InChI Key: LSGOTAXPWMCUCK-RYUDHWBXSA-N
- SMILES: OC=1C=CC(=CC1)C[C@@H]2NC([C@@H]3CCCN3C2=O)=O
Computed Properties
- Exact Mass: 260.11600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 69.64000
- LogP: 0.69080
Cyclo(L-prolinyl-L-tyrosine) Security Information
Cyclo(L-prolinyl-L-tyrosine) Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cyclo(L-prolinyl-L-tyrosine) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C988385-5mg |
Cyclo(L-prolinyl-L-tyrosine) |
4549-02-4 | 5mg |
$155.00 | 2023-05-18 | ||
TRC | C988385-50mg |
Cyclo(L-prolinyl-L-tyrosine) |
4549-02-4 | 50mg |
$896.00 | 2023-05-18 | ||
MedChemExpress | HY-P1940-10mg |
Maculosin |
4549-02-4 | 99.59% | 10mg |
¥1900 | 2024-07-21 | |
TargetMol Chemicals | TP2333-5 mg |
cyclo(L-Pro-L-Tyr) |
4549-02-4 | 98.81% | 5mg |
¥ 995 | 2023-07-10 | |
MedChemExpress | HY-P1940-5mg |
Maculosin |
4549-02-4 | 99.59% | 5mg |
¥1200 | 2024-07-21 | |
TargetMol Chemicals | TP2333-10mg |
cyclo(L-Pro-L-Tyr) |
4549-02-4 | 98.81% | 10mg |
¥ 1580 | 2024-07-19 | |
abcr | AB476903-250mg |
Cyclo(-Pro-Tyr), 98%; . |
4549-02-4 | 98% | 250mg |
€161.90 | 2025-02-16 | |
A2B Chem LLC | AB52654-10mg |
(3S,8aS)-Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione |
4549-02-4 | 99% | 10mg |
$152.00 | 2023-12-30 | |
1PlusChem | 1P003AEM-5mg |
(3S,8aS)-Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione |
4549-02-4 | 99% | 5mg |
$169.00 | 2025-02-19 | |
1PlusChem | 1P003AEM-10mg |
(3S,8aS)-Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione |
4549-02-4 | 99% | 10mg |
$247.00 | 2025-02-19 |
Cyclo(L-prolinyl-L-tyrosine) Related Literature
-
Huan Yue,Amanda Lynn Miller,Vimmy Khetrapal,Vishakha Jayaseker,Stephen Wright,Liangcheng Du Nat. Prod. Rep. 2022 39 842
-
M. Lozano-González,B. Ovalle-Magallanes,M. Rangel-Grimaldo,S. De la Torre-Zavala,L. G. Noriega,C. Tovar-Palacio,A. R. Tovar,R. Mata New J. Chem. 2019 43 7756
-
Shanmugaraj Gowrishankar,Arumugam Kamaladevi,Krishnasamy Sorimuthu Ayyanar,Krishnaswamy Balamurugan,Shunmugiah Karutha Pandian RSC Adv. 2015 5 95788
-
Meng-Yuan Jiang,Tao Feng,Ji-Kai Liu Nat. Prod. Rep. 2011 28 783
-
Douglas A. Horton,Gregory T. Bourne,Justin Coughlan,Sonya M. Kaiser,Carolyn M. Jacobs,Alun Jones,Andreas Rühmann,Jill Y. Turner,Mark L. Smythe Org. Biomol. Chem. 2008 6 1386
Additional information on Cyclo(L-prolinyl-L-tyrosine)
Cyclo(L-prolinyl-L-tyrosine) and Its Significance in Modern Chemical Biology: A Comprehensive Overview
Cyclo(L-prolinyl-L-tyrosine), with the CAS number 4549-02-4, is a cyclic dipeptide that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural configuration, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. The precise arrangement of its amino acid residues, specifically L-proline and L-tyrosine, contributes to its distinct chemical and biological properties, which have been extensively studied in recent years.
The molecular structure of Cyclo(L-prolinyl-L-tyrosine) consists of a cyclic backbone formed by the peptide bond between L-proline and L-tyrosine. This cyclic configuration imparts stability and specificity to the compound, making it an attractive scaffold for drug design. The presence of these two amino acids in particular is crucial, as L-proline introduces a rigid pyrrolidine ring, while L-tyrosine provides a hydrophobic phenolic group. This combination results in a molecule that can interact with various biological targets, including enzymes and receptors.
In recent years, research on Cyclo(L-prolinyl-L-tyrosine) has been driven by its potential applications in drug development. One of the most promising areas is its use as a tool compound in studying protein-protein interactions. The unique structural features of this peptide allow it to mimic specific binding motifs found in proteins, thereby facilitating the identification of novel drug targets. For instance, studies have shown that Cyclo(L-prolinyl-L-tyrosine) can interfere with the activity of certain kinases, which are key enzymes involved in cell signaling pathways.
Moreover, the compound has been explored for its role in modulating inflammation and immune responses. Recent investigations have highlighted its potential in reducing pro-inflammatory cytokine production by interacting with specific immune cells. This property makes it a candidate for developing therapeutic agents targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of Cyclo(L-prolinyl-L-tyrosine) to selectively interact with these cells without significant off-target effects is particularly noteworthy.
The synthesis of Cyclo(L-prolinyl-L-tyrosine) is another area of active research. Advances in solid-phase peptide synthesis have made it possible to produce this compound with high purity and yield. These synthetic methods not only facilitate the production of large quantities for research purposes but also allow for modifications to the peptide sequence. Such modifications can enhance its biological activity or improve its pharmacokinetic properties, making it more suitable for clinical applications.
Recent studies have also delved into the pharmacokinetic behavior of Cyclo(L-prolinyl-L-tyrosine). Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Preclinical studies have shown that it exhibits good oral bioavailability and rapid tissue distribution, suggesting its feasibility as an oral therapeutic agent. Additionally, preliminary data indicate that it undergoes minimal metabolic degradation in vivo, which could contribute to its prolonged half-life.
The safety profile of Cyclo(L-prolinyl-L-tyrosine) has been another focus of recent research. Animal studies have demonstrated that it exhibits low toxicity at doses relevant to potential therapeutic use. This finding is particularly encouraging given the growing demand for safe and effective therapeutic agents. Further studies are needed to confirm these findings in human trials, but the preliminary data suggest that this compound holds promise as a safe candidate for clinical development.
In conclusion, Cyclo(L-prolinyl-L-tyrosine), with the CAS number 4549-02-4, is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structure and biological activities make it a valuable tool for studying protein interactions, modulating inflammation, and developing novel therapeutic agents. Advances in synthesis methods and pharmacokinetic understanding continue to enhance its appeal as a candidate for clinical applications. As research progresses, it is likely that new applications and benefits of this compound will be uncovered, further solidifying its importance in modern chemical biology.
4549-02-4 (Cyclo(L-prolinyl-L-tyrosine)) Related Products
- 19361-52-5(Ac-Phe-Tyr-NH2)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
